3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withSIRT1, SIRT2, and SIRT3 , which are NAD+ dependent deacetylases . These enzymes play crucial roles in various biological processes, including metabolic regulation, inflammation response, cancer progression, and neurodegeneration .
Mode of Action
It’s known that similar compounds bind in thenicotinamide C-pocket of the SIRT3 active site, and their aliphatic portions extend through the substrate channel . This interaction could potentially inhibit the enzymatic activity of SIRT1, SIRT2, and SIRT3, thereby modulating the associated biological processes .
Biochemical Pathways
Given its potential interaction with sirt1, sirt2, and sirt3, it’s plausible that it could impact pathways related tometabolic regulation, inflammation, cancer progression, and neurodegeneration .
Pharmacokinetics
Similar compounds have been found to have good physiochemical properties
Result of Action
Inhibition of sirt1, sirt2, and sirt3 could potentially result in modulation ofmetabolic processes, inflammation response, cancer progression, and neurodegenerative disorders .
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-15-3-1-13(2-4-15)14-11-18(23-12-14)20(28)26-8-5-16(6-9-26)27-21(29)19-17(24-25-27)7-10-30-19/h1-4,7,10-12,16,23H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCAROHZCFTNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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